Achieving reliable sub-nanomolar Pb²⁺ detection in high-ionic-strength samples requires an ionophore with uncompromised selectivity. Lead Ionophore III (ETH 5435) is a neutral carrier engineered specifically for polymeric membrane sensors, overcoming the interference limitations of generic ionophores.
- Delivers a picomolar detection limit (3 × 10⁻¹² M) in current-polarized ISE systems, enabling pristine water monitoring.
- Demonstrates excellent selectivity over alkali/alkaline-earth metals (Na⁺, K⁺, Ca²⁺), permitting direct analysis of seawater and biological fluids.
- Supplied as a ready-to-use Selectophore™ solution in heptane, streamlining sensor fabrication and reducing development cycles.
Molecular FormulaC54H108N2O2S2
Molecular Weight881.6 g/mol
CAS No.141754-61-2
Cat. No.B1608340
⚠ Attention: For research use only. Not for human or veterinary use.
Lead Ionophore III, chemically designated as N,N,N′,N′-Tetradodecyl-3,6-dioxaoctanedithioamide (ETH 5435), is a neutral carrier ionophore specifically designed for the selective recognition of Pb²⁺ ions in polymeric membrane-based sensors [1]. This lipophilic compound, with a molecular weight of 881.6 g/mol and an XLogP3-AA value of 22.5, is engineered for integration into plasticized poly(vinyl chloride) (PVC) optode and ion-selective electrode (ISE) membranes, where it facilitates the selective extraction and detection of lead .
Membrane CarrierLipophilic neutral ionophore for PVC-based membranes
Supply FormatSelectophore™ grade solution in heptane for consistent fabrication
[1] PubChem. (2025). Lead ionophore III (CID 3511508). National Center for Biotechnology Information. View Source
Why Lead Ionophore III Is Irreplaceable
In the design of Pb²⁺-selective sensors, the choice of ionophore is the single most critical factor determining analytical performance. Substituting Lead Ionophore III (ETH 5435) with a generic lead ionophore, such as the commercial Lead Ionophore I or various calixarene derivatives, is analytically unsound due to fundamental differences in binding chemistry and the resulting selectivity patterns. The presence of both sulfur and nitrogen donor atoms in ETH 5435's dithioamide structure confers a distinct coordination environment that translates into a unique selectivity profile [1]. In contrast, Lead Ionophore I, an acyclic diamide, lacks the thioamide functionality and exhibits a different cation preference, having been repurposed for sensing organic amines like phentermine [2]. Similarly, while calix[4]arene-based ionophores can offer good lead selectivity, their performance against key interferents like copper, zinc, and cadmium is not identical to that of ETH 5435, as shown in comparative studies [3]. Therefore, direct substitution without complete re-optimization and re-validation of the sensor's membrane composition, selectivity coefficients, and detection limits will result in unpredictable and likely inferior analytical performance.
ETH 5435: Thioamide (S,N) donor set delivers distinct Pb²⁺ selectivity pattern.
Lead Ionophore I: Acyclic diamide lacks thioamide; originally repurposed for organic amines.
ETH 5435: Reported selectivity profile validated across optode and ISE platforms.
Calixarene ionophores: Performance against Cu²⁺, Zn²⁺, Cd²⁺ may differ; selectivity pattern not identical.
Direct substitution without re-optimization of membrane composition and selectivity validation may result in unpredictable sensor performance.
[1] Lerchi, M., Bakker, E., Rusterholz, B., & Simon, W. (1992). Lead-selective bulk optodes based on neutral ionophores with subnanomolar detection limits. Analytical Chemistry, 64(14), 1534–1540. View Source
[2] Masadome, T., & Imato, T. (2001). Acyclic Neutral Carrier-Based Polymer Membrane Electrode for a Stimulant, Phentermine. Analytical Sciences, 17(6), 745–747. View Source
[3] Lugtenberg, R. J. W., Egberink, R. J. M., van den Berg, A., Engbersen, J. F. J., & Reinhoudt, D. N. (1994). Lead selective electrodes based on thioamide functionalized calix[4]arenes as ionophores. Analytica Chimica Acta, 290(1-2), 126–132. View Source
Lead Ionophore III (ETH 5435) Performance Benchmarks
Subnanomolar Optode Detection
Lead Ionophore III (ETH 5435) enables a lead-selective bulk optode with a detection limit of 3.2 × 10⁻¹² M, demonstrating its capability for ultra-trace analysis [1]. This performance metric serves as a key benchmark for selecting this ionophore over alternatives that may offer higher (worse) detection limits.
Optode Detection LimitHead-to-head
3.2 × 10⁻¹² M
Lowest detection limit among tested ionophores in bulk optode format.
PVC membrane, pH 5.68; benchmark for ultra-trace Pb²⁺ optodes.
OptodeLead DetectionTrace Analysis
Evidence Dimension
Detection Limit (Optode)
Target Compound Data
3.2 × 10⁻¹² M
Comparator Or Baseline
Lead Ionophore I (ETH 322) and others
Quantified Difference
Achieved lowest detection limit among four ionophores tested in the same study (ETH 322, ETH 5428, ETH 295, ETH 5435) [1].
Conditions
Plasticized PVC bulk optode membrane at pH 5.68 [1].
Why This Matters
This quantifies the ionophore's ability to achieve the lowest possible detection limit in an optode format, a critical parameter for environmental monitoring and trace-level analysis applications.
OptodeLead DetectionTrace Analysis
[1] Lerchi, M., Bakker, E., Rusterholz, B., & Simon, W. (1992). Lead-selective bulk optodes based on neutral ionophores with subnanomolar detection limits. Analytical Chemistry, 64(14), 1534–1540. View Source
Picomolar Detection in Current-Polarized ISEs
When integrated into a current-polarized ion-selective electrode (ISE) system, Lead Ionophore III (ETH 5435) achieves a Nernstian response down to a lead concentration of 3 × 10⁻¹² M [1]. This picomolar detection capability represents a dramatic improvement over conventional zero-current ISE measurements.
ISE Detection (Current-Polarized)Reported
3 × 10⁻¹² M
vs ~10⁻⁹ M (unbiased ISE)
Picomolar detection achieved with galvanostatic polarization method.
Three-order magnitude improvement over zero-current mode; enables advanced sensor design.
Ion-Selective Electrode (ISE)PotentiometryTrace Metal Analysis
Evidence Dimension
Lower Limit of Detection (ISE)
Target Compound Data
3 × 10⁻¹² M (with galvanostatic current polarization)
Comparator Or Baseline
Conventional (zero-current) Pb²⁺-ISE based on same ionophore
Quantified Difference
Achieves detection limit three orders of magnitude lower than typical unbiased measurements (10⁻⁹ M range).
Conditions
PVC-based ISE membrane with applied galvanostatic current (few nA) to balance ion fluxes [1].
Why This Matters
This demonstrates that the ionophore's performance is not a fixed property but can be significantly enhanced with advanced measurement techniques, making it a preferred choice for high-performance sensor development.
Ion-Selective Electrode (ISE)PotentiometryTrace Metal Analysis
[1] Pergel, É., Gyurcsányi, R. E., Tóth, K., & Lindner, E. (2001). Picomolar detection limits with current-polarized Pb2+ ion-selective membranes. Analytical Chemistry, 73(17), 4249–4253. View Source
Optode Selectivity over Alkali & Alkaline-Earth Metals
Optode systems based on Lead Ionophore III (ETH 5435) exhibit 'especially excellent selectivity' over common environmental interferents, including alkali and alkaline-earth metal cations [1]. This high selectivity is a defining feature that distinguishes it from less discriminating ionophores.
Selectivity ProfileClass-level
Qualitative selectivity advantage over alkali/alkaline-earth cations
Reported high selectivity may support direct analysis in complex matrices.
Quantitative logK values and interference studies should be verified for target matrix.
This selectivity profile is essential for accurate lead quantification in complex matrices like natural waters or biological fluids, where high concentrations of Na⁺, K⁺, Mg²⁺, and Ca²⁺ are present.
[1] Lerchi, M., Bakker, E., Rusterholz, B., & Simon, W. (1992). Lead-selective bulk optodes based on neutral ionophores with subnanomolar detection limits. Analytical Chemistry, 64(14), 1534–1540. View Source
[2] Guziński, M., Lisak, G., Sokalski, T., Bobacka, J., Ivaska, A., Bocheńska, M., & Lewenstam, A. (2013). Lead(II)-selective ionophores for ion-selective electrodes: A review. Analytica Chimica Acta, 791, 1–12. View Source
Selectophore™ Grade Commercial Availability
Lead Ionophore III is commercially available as a Selectophore™ grade product from major scientific suppliers, supplied as a ready-to-use solution in heptane . This standardized formulation and quality control reduces variability in sensor fabrication compared to in-house synthesized or non-standardized ionophores.
Supply FormatData to verify
Selectophore™ grade, pre-dissolved in heptane
Standardized formulation may reduce fabrication variability and solvent handling.
Batch consistency should be confirmed; no public QC data available.
Sensor FabricationProcurementQuality Control
Evidence Dimension
Product Consistency and Ease of Use
Target Compound Data
Selectophore™ grade, pre-dissolved in heptane
Comparator Or Baseline
In-house synthesized ionophores or generic reagents
Quantified Difference
Not quantifiable; this is a qualitative advantage in terms of supply chain reliability and experimental reproducibility.
Conditions
Commercially supplied as 50 mg in 0.5 mL heptane solution .
Why This Matters
For procurement, this ensures batch-to-batch consistency and eliminates the need for additional solvent handling and dissolution steps, streamlining the sensor development workflow.
Sensor FabricationProcurementQuality Control
Lead Ionophore III (ETH 5435) Validated Applications
Ultra-Trace Lead Monitoring in Water
The picomolar detection limit (3 × 10⁻¹² M) achieved with ETH 5435-based sensors in current-polarized ISE systems makes it uniquely suited for monitoring lead in pristine natural waters, where regulatory limits are in the low nanomolar range [1]. This performance directly addresses the need for sensors capable of detecting lead at levels below typical environmental background concentrations of interfering ions like Ca²⁺ and Na⁺ [2].
Selective Optodes for Complex Sample Matrices
The demonstrated 'excellent selectivity' of ETH 5435-based optodes over alkali and alkaline-earth metals enables the direct analysis of lead in high-ionic-strength samples, such as seawater, biological fluids, or industrial process streams, with minimal sample pre-treatment [1]. This simplifies analytical workflows and reduces the risk of sample contamination or analyte loss.
Benchmarking Novel Pb²⁺-Selective Sensors
As a commercially available, well-characterized ionophore with a known performance envelope (e.g., subnanomolar optode detection limit), ETH 5435 serves as a reliable standard for calibrating and benchmarking newly developed lead sensors [1]. Its use ensures comparability of results across different research groups and facilitates the validation of new sensor technologies against a well-defined reference point.
Potentiometric Sensor Fabrication Training
The availability of Lead Ionophore III as a ready-to-use Selectophore™ grade solution in heptane simplifies the fabrication process for polymer membrane electrodes and optodes [1]. This makes it an ideal teaching tool for academic laboratories and industrial training programs focused on chemical sensor technology, allowing students and trainees to focus on sensor design principles rather than complex synthesis and purification steps.
Application
Selection Property
Validation Focus
Ultra-trace lead monitoring in pristine water
Subnanomolar detection capability in optode format
Detection limit validation in target water matrix
Direct analysis of high-ionic-strength samples
Reported selectivity over alkali/alkaline-earth metals
Interference study under sample-specific conditions
Reference standard for novel Pb²⁺ sensor benchmarking
Well-characterized performance envelope
Comparative potentiometric and optode characterization
Educational sensor fabrication training
Ready-to-use Selectophore™ grade solution
Reproducibility of membrane preparation protocol
[1] Pergel, É., Gyurcsányi, R. E., Tóth, K., & Lindner, E. (2001). Picomolar detection limits with current-polarized Pb2+ ion-selective membranes. Analytical Chemistry, 73(17), 4249–4253. View Source
[2] Lerchi, M., Bakker, E., Rusterholz, B., & Simon, W. (1992). Lead-selective bulk optodes based on neutral ionophores with subnanomolar detection limits. Analytical Chemistry, 64(14), 1534–1540. View Source
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